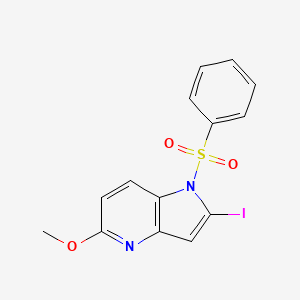

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a synthetic compound belonging to the indole family, characterized by the presence of a phenylsulfonyl group, a methoxy group, and an iodine atom attached to an azaindole core. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors for scalability.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMSO. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Functional Groups

- Phenylsulfonyl Group: Enhances binding affinity to biological targets.

- Methoxy Group: Contributes to stability and reactivity.

- Iodine Atom: Can participate in substitution reactions.

Medicinal Chemistry

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is primarily investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, azaindole derivatives have shown efficacy against viruses such as dengue by inhibiting critical kinases involved in viral replication.

Anticancer Potential

Azaindoles are recognized for their anticancer properties. Studies have demonstrated that derivatives of this compound can induce cytotoxicity in various cancer cell lines, with some showing significant efficacy against ovarian cancer cells by arresting the cell cycle.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances its binding affinity, while the methoxy and iodine groups contribute to overall stability and reactivity.

Industrial Applications

This compound serves as a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and specialty chemicals. Its unique structure allows for diverse chemical reactions, including:

- Substitution Reactions: The iodine atom can be replaced with other nucleophiles.

- Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction to yield various derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions utilizing strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Example Case Study: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 8 nM. This effect was linked to the inhibition of the FGFR signaling pathway.

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | FGFR1 | 8 | Potent inhibitor |

The compound has been investigated for various biological activities:

- Antiviral Activity: Exhibits activity against dengue virus.

- Anticancer Activity: Induces cytotoxicity in cancer cell lines.

- Anti-inflammatory Properties: Inhibits pro-inflammatory cytokines in macrophages.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances its binding affinity to these targets, while the methoxy and iodine groups contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole can be compared with other indole derivatives, such as:

1-(Phenylsulfonyl)indole: Lacks the methoxy and iodine groups, resulting in different reactivity and biological activity.

5-Methoxyindole: Lacks the phenylsulfonyl and iodine groups, making it less reactive in certain substitution reactions.

2-Iodoindole: Lacks the phenylsulfonyl and methoxy groups, affecting its overall stability and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a synthetic compound belonging to the indole family, characterized by a phenylsulfonyl group, a methoxy group, and an iodine atom attached to an azaindole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

The molecular formula of this compound is C14H11IN2O3S with a molecular weight of approximately 428.20 g/mol. The unique structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group enhances binding affinity, while the methoxy and iodine groups contribute to stability and reactivity. This allows for various mechanisms of action, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation: It can interact with receptors, potentially altering signaling pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, azaindole derivatives have shown activity against dengue virus (DENV) by targeting AAK1 and GAK kinases, which are crucial for viral replication .

Anticancer Potential

Azaindoles are recognized for their potential as anticancer agents. Recent studies have demonstrated that azaindole derivatives can induce cytotoxicity in cancer cell lines. For example, compounds derived from the azaindole scaffold have shown significant efficacy against ovarian cancer cells . The ability to arrest the cell cycle in cancer cells further emphasizes their therapeutic potential.

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions using strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O3S/c1-20-14-8-7-12-11(16-14)9-13(15)17(12)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZMVKJMWYIVGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.